molecular formula C17H13F2NO3S B2394640 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one CAS No. 899348-49-3

3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2394640
CAS No.: 899348-49-3
M. Wt: 349.35
InChI Key: IWNBBLQTRVXIMO-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS: 899348-49-3) is a fluorinated quinolinone derivative featuring a sulfonyl group attached to a 2,5-dimethylphenyl moiety. Its molecular structure includes a bicyclic quinolinone core, with fluorine atoms at positions 6 and 7, and a sulfonyl substituent at position 3 (Fig. 1).

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-9-3-4-10(2)15(5-9)24(22,23)16-8-20-14-7-13(19)12(18)6-11(14)17(16)21/h3-8H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBBLQTRVXIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the fluorine atoms. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the production of materials with specialized functions, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with tetrahydroisoquinoline and quinoline derivatives reported in the literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthetic routes.

Substituent Effects on Electronic and Steric Properties

Target Compound vs. 6,7-Dimethoxy-2-(methylsulfonyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6k)
Property Target Compound Compound 6k
Core Structure Quinolinone (aromatic, planar) Tetrahydroisoquinoline (saturated, non-planar)
Substituents 6,7-difluoro; 3-(2,5-dimethylphenyl)sulfonyl 6,7-dimethoxy; 2-methylsulfonyl
Electronic Effects Strong electron-withdrawing (F, SO₂) Electron-donating (OCH₃) + moderate EW (SO₂)
Steric Hindrance High (2,5-dimethylphenyl group) Moderate (methylsulfonyl)
NMR Shifts (¹³C) N/A (data not provided) 148.5 ppm (aromatic C), 58.7 ppm (SO₂CH₃)
Target Compound vs. 6,7-Dimethoxy-N,1-diphenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6l)
Property Target Compound Compound 6l
Functional Groups Sulfonyl, fluorine Carboxamide, methoxy
Solubility Likely lower (non-polar sulfonyl group) Higher (polar carboxamide)
¹H-NMR Signals N/A 6.45 ppm (NH), 7.18–7.27 ppm (aromatic)

Key Insight : The carboxamide in 6l enhances hydrogen-bonding capacity, whereas the target compound’s sulfonyl group may favor hydrophobic interactions.

Biological Activity

3-[(2,5-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H13F2NO3S. The compound features a quinoline ring system with two fluorine atoms and a sulfonyl group attached to a dimethylphenyl moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

This compound has shown promise in cancer research. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Notably, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent cytotoxic effect.

Enzyme Inhibition

This compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspases
Enzyme InhibitionInhibits topoisomerase IIDisruption of DNA replication

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity against Staphylococcus aureus and found that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antibacterial potential.
  • Cancer Cell Line Studies : In research published in Cancer Letters, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours.
  • Topoisomerase Inhibition : A detailed enzymatic assay revealed that the compound inhibited topoisomerase II with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.

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